N1-(5-chloro-2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
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Overview
Description
N1-(5-chloro-2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound that features a variety of functional groups, including a chloro-substituted phenyl ring, a cyano group, a morpholine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 5-chloro-2-cyanophenylamine, through a nucleophilic substitution reaction.
Coupling Reaction: This intermediate is then coupled with 2-morpholino-2-(thiophen-2-yl)ethylamine using a coupling reagent like oxalyl chloride to form the oxalamide linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but optimized for large-scale reactions. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, N1-(5-chloro-2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it might interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N1-(5-chloro-2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating certain biological pathways. The cyano and chloro groups could play a role in binding to active sites, while the morpholine and thiophene rings might influence the compound’s overall pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
N1-(5-chloro-2-cyanophenyl)-N2-(2-piperidino-2-(thiophen-2-yl)ethyl)oxalamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N1-(5-chloro-2-cyanophenyl)-N2-(2-morpholino-2-(furan-2-yl)ethyl)oxalamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N1-(5-chloro-2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the morpholine ring, in particular, might influence its solubility and bioavailability compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S/c20-14-4-3-13(11-21)15(10-14)23-19(26)18(25)22-12-16(17-2-1-9-28-17)24-5-7-27-8-6-24/h1-4,9-10,16H,5-8,12H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXPLOSHDUWSAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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